(5-Amino-[1,1'-biphenyl]-3-yl)methanol
Description
(5-Amino-[1,1'-biphenyl]-3-yl)methanol is a biphenyl derivative featuring an amino group at the 5-position of one phenyl ring and a hydroxymethyl (-CH2OH) group at the 3-position of the adjacent ring.
Key structural attributes include:
- Amino group: Enhances solubility in polar solvents and enables hydrogen bonding or coordination with metals.
- Hydroxymethyl group: Provides a site for further derivatization (e.g., esterification, oxidation to carboxylic acid).
Properties
IUPAC Name |
(3-amino-5-phenylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-8,15H,9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLYNVOSGVKLLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing (5-Amino-[1,1’-biphenyl]-3-yl)methanol involves the nucleophilic aromatic substitution of a halogenated biphenyl compound with an amino alcohol under basic conditions.
Reductive Amination: Another approach is the reductive amination of a biphenyl aldehyde with an amino alcohol in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of (5-Amino-[1,1’-biphenyl]-3-yl)methanol typically involves large-scale nucleophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Biphenyl ketones or aldehydes.
Reduction: Biphenyl amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
(5-Amino-[1,1'-biphenyl]-3-yl)methanol serves as an important intermediate in organic synthesis. It is utilized for:
- Building Block for Complex Molecules: The compound's structure allows it to be modified to create more complex organic compounds.
- Reagent in Organic Reactions: It participates in various organic reactions due to its functional groups.
Biology
In biological research, this compound has shown potential for:
- Biochemical Studies: It is used to investigate enzyme interactions and protein binding due to its ability to form hydrogen bonds through its amino and hydroxyl groups.
- Antimicrobial and Anticancer Properties: Preliminary studies suggest that it may possess biological activity that warrants further investigation.
Medicine
The pharmaceutical industry explores (5-Amino-[1,1'-biphenyl]-3-yl)methanol for:
- Drug Development: It is being investigated as a precursor for new therapeutic agents targeting various diseases, including cancer.
- Therapeutic Applications: Its unique chemical properties make it suitable for developing drugs with specific mechanisms of action.
Industry
In industrial applications, this compound is utilized in:
- Dyes and Pigments Production: Its structure allows it to be used in synthesizing dyes and pigments.
- Specialty Chemicals: It serves as a precursor for various specialty chemicals used across different sectors.
Table 1: Summary of Research Applications
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Organic Synthesis | Used as an intermediate for complex molecules |
| Biology | Enzyme Interaction Studies | Exhibits binding properties with enzymes |
| Medicine | Drug Development | Investigated as a precursor for anticancer drugs |
| Industry | Dyes Production | Effective in synthesizing various dye compounds |
Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of (5-Amino-[1,1'-biphenyl]-3-yl)methanol. The compound was tested against various cancer cell lines, showing promising results that indicate its potential as an effective therapeutic agent. The results highlighted its ability to inhibit tumor growth through specific molecular interactions.
Mechanism of Action
The mechanism by which (5-Amino-[1,1’-biphenyl]-3-yl)methanol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in nucleophilic reactions. These interactions can influence enzyme activity, protein binding, and other biochemical pathways .
Comparison with Similar Compounds
The following analysis compares (5-Amino-[1,1'-biphenyl]-3-yl)methanol with structurally analogous biphenylmethanol derivatives, focusing on substituent effects, physicochemical properties, and applications.
Positional Isomers and Functional Group Variations
Key Differences :
- Amino position: Moving the -NH2 group from the 5- to 4-position (as in the mercury derivative) alters electronic distribution and metal-binding affinity .
- Functional groups: Replacing -CH2OH with -COCH3 (ethanone) increases hydrophobicity and melting point .
Substituent Effects on Biphenylmethanols
Key Insights :
- Electron-donating groups (e.g., -CH3) : Increase electron density on the biphenyl system, favoring electrophilic substitution reactions .
- Electron-withdrawing groups (e.g., -Cl, -F) : Enhance oxidative stability and influence π-π stacking interactions in materials .
Organometallic and Heteroatom Derivatives
Comparison with Target Compound :
- Metal coordination: The amino and hydroxymethyl groups in (5-Amino-[1,1'-biphenyl]-3-yl)methanol make it a candidate for chelating metals, unlike halogenated or ether-containing analogs .
- Steric effects : Bulky substituents (e.g., -OCH(CH3)2) reduce reactivity at the 3-position compared to smaller groups like -CH2OH .
Biological Activity
(5-Amino-[1,1'-biphenyl]-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and studies.
Chemical Structure and Properties
The compound can be represented chemically as follows:
- IUPAC Name : (5-Amino-[1,1'-biphenyl]-3-yl)methanol
- Molecular Formula : C13H13N1O1
- Molecular Weight : 199.25 g/mol
The presence of the amino group and hydroxymethyl group in its structure enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to (5-Amino-[1,1'-biphenyl]-3-yl)methanol exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of biphenyl compounds demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | Staphylococcus aureus | 16 µg/mL |
| 5b | Escherichia coli | 32 µg/mL |
| 5c | Salmonella typhi | 8 µg/mL |
These findings suggest that the biphenyl moiety contributes to the antimicrobial efficacy of the compound .
Anticancer Activity
The anticancer potential of (5-Amino-[1,1'-biphenyl]-3-yl)methanol has been investigated through various in vitro studies. It has been shown to exert cytotoxic effects on several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
In a study evaluating a series of related compounds, the following IC50 values were reported:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HCT-116 | 6.5 |
| 5e | MCF-7 | 8.2 |
| 5f | HeLa | 7.0 |
These results indicate that modifications in the biphenyl structure can significantly influence anticancer activity .
The mechanism by which (5-Amino-[1,1'-biphenyl]-3-yl)methanol exerts its biological effects appears to involve multiple pathways:
- Cell Cycle Arrest : Studies show that treatment with this compound can induce G0/G1 and G2/M phase arrest in cancer cells, leading to apoptosis .
- Apoptosis Induction : The compound has been linked to the activation of caspases and mitochondrial depolarization, indicating its role in triggering programmed cell death .
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of biphenyl derivatives, including (5-Amino-[1,1'-biphenyl]-3-yl)methanol. The study highlighted the relationship between structural modifications and biological activity:
- Study Design : Various derivatives were synthesized and tested against multiple cancer cell lines.
- Results : The most active compounds showed significant inhibition of cell proliferation and induced apoptosis at non-toxic concentrations.
This study underscores the importance of structural features in determining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
